![molecular formula C19H17ClFN3OS2 B5060218 1-{2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5060218.png)
1-{2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride
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Description
This compound contains several functional groups including a fluorophenyl group, a thienyl group, a pyrazol group, a thiazol group, and a ketone group. These groups are common in many pharmaceuticals and could potentially contribute to various biological activities .
Molecular Structure Analysis
The compound contains a fluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached. It also contains a thienyl group, which is a sulfur-containing ring structure, and a pyrazol group, which is a five-membered ring containing two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the fluorine atom could increase the compound’s stability and electronegativity. The aromatic rings could contribute to its planarity and potentially its ability to interact with biological targets .Future Directions
properties
IUPAC Name |
1-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3OS2.ClH/c1-11-18(12(2)24)26-19(21-11)23-16(13-5-7-14(20)8-6-13)10-15(22-23)17-4-3-9-25-17;/h3-9,16H,10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVORNBAQCHVAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C(CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)F)C(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride |
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